2-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
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Overview
Description
3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone is a naturally occurring flavonoid compound found in certain plants, particularly in the Moraceae family, such as Morus alba (white mulberry) . This compound is known for its cytotoxic properties and has been studied for its potential therapeutic applications, especially in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone is often achieved through extraction from natural sources. The compound can be extracted from plants using methods such as ethanol extraction or ultrasonic extraction . The extract is then purified using column chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various esters or ethers.
Scientific Research Applications
3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of prenylated flavonoids.
Medicine: Due to its cytotoxic properties, it is being investigated for potential use in cancer therapy.
Industry: The compound’s antioxidant properties make it a candidate for use in the food and cosmetic industries to prevent oxidative damage.
Mechanism of Action
The mechanism of action of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone involves its interaction with cellular targets to induce cytotoxic effects. The compound is believed to exert its effects through the following pathways:
Induction of Apoptosis: It triggers programmed cell death in cancer cells by activating apoptotic pathways.
Inhibition of Cell Proliferation: The compound inhibits the proliferation of cancer cells by interfering with cell cycle progression.
Antioxidant Activity: Its antioxidant properties help protect cells from oxidative stress, which can contribute to its cytotoxic effects.
Comparison with Similar Compounds
3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone can be compared with other prenylated flavonoids, such as:
Xanthohumol: Found in hops, xanthohumol also exhibits cytotoxic and antioxidant properties.
Sophoraflavanone G: Isolated from Sophora flavescens, this compound has similar cytotoxic effects against cancer cells.
Glabrene: Found in licorice, glabrene has estrogenic and antioxidant activities.
The uniqueness of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone lies in its specific combination of geranyl and prenyl groups, which contribute to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C30H34O6 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C30H34O6/c1-17(2)7-6-8-19(5)10-12-21-24(32)14-13-22(28(21)34)30-23(11-9-18(3)4)29(35)27-25(33)15-20(31)16-26(27)36-30/h7,9-10,13-16,31-34H,6,8,11-12H2,1-5H3 |
InChI Key |
GLWAWFMOTOFEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C |
Origin of Product |
United States |
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